molecular formula C8H5F3N2 B1406212 2-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1261770-90-4

2-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1406212
CAS No.: 1261770-90-4
M. Wt: 186.13 g/mol
InChI Key: HSQQNXVHVMFALV-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS: 1190311-44-4) is a heterocyclic aromatic compound with the molecular formula C₈H₅F₃N₂ and a molecular weight of 186.13 g/mol . Structurally, it consists of a pyrrolo[3,2-b]pyridine core substituted with a trifluoromethyl (-CF₃) group at the 2-position. The trifluoromethyl group imparts significant electronic effects, including increased lipophilicity and electron-withdrawing character, which influence reactivity and biological activity .

Properties

IUPAC Name

2-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-4-6-5(13-7)2-1-3-12-6/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQQNXVHVMFALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C(F)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and electronic properties, making it a promising candidate for various therapeutic applications, particularly in oncology and kinase inhibition.

Structural Features

The compound features a pyrrolo[3,2-b]pyridine backbone, which is known for its diverse biological activities. The trifluoromethyl group at position 2 enhances the compound's reactivity and solubility, which are critical for its pharmacological efficacy. Below is a comparative table of similar compounds and their biological activities:

Compound Name Structural Features Biological Activity
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineTrifluoromethyl group at position 5FGFR inhibition
7-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridineChlorine atom instead of trifluoromethylKinase inhibition
4-Nitro-6-(trifluoromethyl)-1H-pyrroleNitro at position 4; trifluoromethyl at 6Antimicrobial activity

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Research has demonstrated that derivatives of pyrrolo[3,2-b]pyridine, including this compound, exhibit significant inhibitory effects on FGFRs. For instance, modifications at specific positions on the pyrrolopyridine scaffold can enhance inhibitory potency against various kinases. A study identified a derivative with an IC50 value of approximately 7 nM against FGFR1, indicating its potential as a lead compound for further development in cancer therapeutics .

Antitumor Activity

The compound has shown promising antitumor properties in vitro. A recent study evaluated several pyrrolo[2,3-b]pyridine derivatives and found that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against cancer cell lines. Specifically, derivatives demonstrated the ability to inhibit cell proliferation and induce apoptosis in breast cancer models .

The mechanism by which this compound exerts its biological effects is believed to be linked to its ability to modulate signaling pathways associated with cell growth and survival. The compound's interaction with FGFRs leads to down-regulation of matrix metalloproteinase 9 (MMP9) and up-regulation of tissue inhibitors of metalloproteinases (TIMP), which are crucial for tumor invasion and metastasis .

Case Study 1: FGFR Inhibition

In a study focusing on the synthesis and biological evaluation of pyrrolo[2,3-b]pyridine derivatives, one compound demonstrated pan-FGFR inhibitory activity with IC50 values ranging from 9 to 712 nM across different FGFR isoforms. This compound was selected for further evaluation due to its high ligand efficiency and favorable pharmacokinetic profile .

Case Study 2: Antimicrobial Activity

Another investigation revealed that derivatives of pyrrolo[3,2-b]pyridine exhibited significant antimicrobial activity against various bacterial strains. The incorporation of the trifluoromethyl group was found to enhance the antibacterial potency compared to non-fluorinated analogs .

Scientific Research Applications

Synthesis of 2-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

The synthesis of this compound typically involves the reaction of pyrrole derivatives with trifluoromethylating agents. The trifluoromethyl group enhances the compound's lipophilicity and biological activity. Various synthetic routes have been developed, allowing for the modification of the pyrrolo[3,2-b]pyridine scaffold to optimize its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. These compounds have shown efficacy against various cancer cell lines through mechanisms such as inhibition of specific kinases involved in tumor growth and proliferation. For instance, derivatives have been identified that target FMS kinase, which is implicated in cancer progression and metastasis .

Neurological Applications

The compound has also been investigated for its neuroprotective effects. It exhibits potential as a treatment for neurodegenerative diseases by modulating pathways associated with inflammation and oxidative stress. In particular, studies indicate that certain derivatives can inhibit phosphodiesterase (PDE) activity, which is crucial in regulating intracellular signaling pathways related to neuronal health .

Anti-inflammatory Effects

In addition to its anticancer and neuroprotective properties, this compound has demonstrated anti-inflammatory effects. Compounds within this class can inhibit the release of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development. Its derivatives are being explored as potential treatments for various conditions, including cancer, neurological disorders, and inflammatory diseases. The ability to modify the trifluoromethyl group allows for fine-tuning of pharmacokinetic properties.

Compound Target Disease Mechanism of Action Status
Compound ACancerFMS kinase inhibitionPreclinical
Compound BAlzheimer'sPDE inhibitionClinical
Compound CRheumatoid ArthritisCytokine inhibitionPreclinical

Agrochemical Applications

Beyond pharmaceuticals, derivatives of this compound are being explored in agrochemical formulations. Their ability to act as effective herbicides or fungicides makes them suitable candidates for agricultural applications . The trifluoromethyl group enhances their stability and activity against pests.

PDE4B Inhibitors

A notable study focused on synthesizing a series of pyrrolo[3,2-b]pyridine derivatives as selective PDE4B inhibitors. One compound exhibited significant inhibition of TNF-α release from macrophages under pro-inflammatory conditions, suggesting its potential use in treating inflammatory diseases .

Antiviral Activity

Another investigation assessed the antiviral properties of pyrrolo[3,4-c]pyridine derivatives against respiratory syncytial virus (RSV). The most potent compounds demonstrated excellent bioavailability and pharmacokinetic profiles, indicating their promise for further development in antiviral therapies .

Comparison with Similar Compounds

Structural Analogues in the Pyrrolo[3,2-b]pyridine Series

The following table highlights key structural analogues and their properties:

Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight (g/mol) Key References
2-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine 1190311-44-4 2-position C₈H₅F₃N₂ 186.13
6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine 1190311-44-4 6-position C₈H₅F₃N₂ 186.13
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine 1190315-94-6 5-position C₈H₅F₃N₂ 186.13
6-Phenyl-1H-pyrrolo[3,2-b]pyridine 2104759-69-3 6-phenyl C₁₃H₁₀N₂ 194.24
2-Methyl-1H-pyrrolo[3,2-b]pyridine 272-49-1 2-methyl C₇H₆N₂ 118.14

Key Observations :

  • Substituent Position : The position of the trifluoromethyl group significantly impacts electronic properties. For example, the 2-CF₃ derivative exhibits stronger electron-withdrawing effects compared to the 6-CF₃ isomer, altering resonance stabilization and reactivity .
  • Steric and Lipophilic Effects : The trifluoromethyl group enhances lipophilicity (logP) compared to methyl or phenyl substituents, improving membrane permeability in drug candidates .
Comparison with Pyrrolo[2,3-b]pyridine Derivatives

Compounds with the pyrrolo[2,3-b]pyridine scaffold (7-azaindoles) differ in nitrogen atom positioning, leading to distinct chemical behavior:

Compound Name CAS Number Core Structure Molecular Weight (g/mol) Key Properties References
3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 892414-47-0 Pyrrolo[2,3-b]pyridine 186.13 Higher metabolic stability vs. [3,2-b] isomers
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 2064117-52-6 Pyrrolo[2,3-b]pyridine 262.24 Improved solubility due to extended conjugation

Key Observations :

  • Electronic Effects : The pyrrolo[3,2-b]pyridine core has a more electron-deficient aromatic system compared to pyrrolo[2,3-b]pyridine, making it more reactive toward electrophilic substitution .
  • Biological Activity : Pyrrolo[2,3-b]pyridine derivatives are often preferred in kinase inhibitors (e.g., MAP4K1 inhibitors) due to better binding pocket compatibility .

Regiochemical Challenges :

  • Trifluoromethyl groups at the 2-position hinder electrophilic substitution at adjacent sites, necessitating careful optimization of reaction conditions .

Q & A

Q. Advanced

  • Fluorination : Selectfluor® in polar aprotic solvents (e.g., MeCN) at 70–100°C achieves electrophilic fluorination. Example: 3-fluoro-4-chloro derivative synthesized in 29% yield with >95% purity .
  • Nitration : Controlled nitration using fuming HNO₃ in H₂SO₄ at low temperatures prevents over-nitration. Yields range from 22–40% depending on substituent electronic effects .

What patent trends exist for 1H-pyrrolo[3,2-b]pyridine derivatives?

Advanced
Recent patents (e.g., WO 2022/023341) focus on substitutions at positions 3 and 7 for kinase inhibition. Key claims include trifluoromethyl groups at position 2 and aryl/heteroaryl moieties at position 5, targeting oncology and CNS disorders .

How are synthetic intermediates characterized to confirm regiochemistry?

Basic
Combined NMR (¹H, ¹⁹F) and HRMS analyses are standard. For example:

  • 3-fluoro-4-chloro derivative : ¹⁹F-NMR δ = -172.74 ppm confirms fluorination at position 3 .
  • 3-nitro-4-amino derivative : ¹H-NMR δ = 11.88 ppm (NH) and HRMS m/z = 171.0123 ([M+H]⁺) validate the structure .

How does the pyrrolo[3,2-b]pyridine scaffold compare to other heterocycles in drug discovery?

Advanced
Compared to indole or pyrazolo[3,4-b]pyridine scaffolds, pyrrolo[3,2-b]pyridine offers superior metabolic stability and tunable electronic properties due to its nitrogen-rich core. For DprE1 inhibition, it outperforms thiazinones in MIC values (0.2 µM vs. 1.5 µM) . In CNS applications, its planar structure enhances blood-brain barrier penetration relative to bulkier scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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